
Piprinhydrinate
Overview
Description
Piprinhydrinate is a compound composed of diphenylpyraline and 8-chlorotheophylline . Diphenylpyraline is an antihistamine that prevents responses mediated by histamine, while 8-chlorotheophylline is a stimulant drug of the xanthine chemical class, with physiological effects similar to caffeine . This compound is primarily used for its antihistaminic and stimulant properties.
Preparation Methods
The synthesis of piprinhydrinate involves the combination of diphenylpyraline and 8-chlorotheophylline. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. it is known that diphenylpyraline can be synthesized through the reaction of diphenylmethanol with 1-methylpiperidine under acidic conditions . 8-Chlorotheophylline can be synthesized from theophylline through chlorination reactions . Industrial production methods for this compound would likely involve large-scale synthesis of these two components followed by their combination under controlled conditions.
Chemical Reactions Analysis
Piprinhydrinate undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atoms in the piperidine and xanthine rings.
Reduction: Reduction reactions can occur at the carbonyl groups in the xanthine ring.
Substitution: Substitution reactions can occur at the aromatic rings of diphenylpyraline and the xanthine ring of 8-chlorotheophylline. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Major products formed from these reactions include oxidized or reduced derivatives of this compound and substituted analogs.
Scientific Research Applications
Pharmacological Properties
Diphenylpyraline functions as an H1 receptor antagonist, effectively blocking the actions of histamine which can lead to allergic symptoms such as urticaria and pruritus. Additionally, it has anticholinergic effects that can alleviate nasal congestion by drying mucous membranes .
8-Chlorotheophylline , on the other hand, serves as a stimulant that can counteract the sedative effects typically associated with antihistamines. This dual action makes this compound particularly useful in clinical scenarios where nausea relief is needed without excessive sedation .
Clinical Applications
-
Management of Allergic Reactions
- This compound is often used to treat severe allergic reactions, including those caused by medications such as praziquantel. In a documented case, a patient experiencing an allergic reaction to praziquantel received this compound, which effectively alleviated symptoms such as itching and erythematous eruptions within hours .
-
Antiemetic Use
- The combination of diphenylpyraline and 8-chlorotheophylline in this compound provides antiemetic properties. It is particularly beneficial for patients who experience nausea due to various causes, including motion sickness and post-operative conditions. The stimulant effect helps mitigate drowsiness often associated with traditional antihistamines .
-
Seizure Management in Pediatrics
- A cohort study indicated that first-generation antihistamines, including those similar to this compound, were associated with an increased risk of seizures in young children. While this raises concerns about safety, it highlights the importance of careful monitoring when prescribing such medications to pediatric populations .
Case Study 1: Allergic Reaction Management
- Patient Background : A female patient with paragonimiasis experienced severe allergic reactions after taking praziquantel.
- Intervention : Administered 3 mg of this compound intravenously followed by oral doses.
- Outcome : Symptoms subsided significantly within two hours post-administration, demonstrating the efficacy of this compound in acute allergic responses .
Case Study 2: Nausea Relief
- Patient Background : A patient undergoing chemotherapy reported severe nausea.
- Intervention : Prescribed this compound to manage nausea.
- Outcome : The patient reported reduced nausea levels without significant sedation, showcasing the drug's dual-action benefits .
Data Table: Summary of Clinical Applications
Mechanism of Action
The mechanism of action of piprinhydrinate involves the antagonism of histamine H1 receptors by diphenylpyraline, which prevents histamine-mediated responses such as allergic reactions . 8-Chlorotheophylline acts as a stimulant by inhibiting phosphodiesterase, leading to increased levels of cyclic AMP and subsequent stimulation of the central nervous system . The combination of these two components results in a compound that provides both antihistaminic and stimulant effects.
Comparison with Similar Compounds
Piprinhydrinate can be compared with other similar compounds such as dimenhydrinate and diphenhydramine:
Dimenhydrinate: Similar to this compound, dimenhydrinate is a combination of diphenhydramine and 8-chlorotheophylline.
Diphenhydramine: An antihistamine similar to diphenylpyraline, but without the stimulant component.
Biological Activity
Piprinhydrinate is a compound primarily recognized for its antihistaminic properties . As a histamine H₁-receptor antagonist, it plays a significant role in the treatment of allergic reactions and other conditions associated with histamine release. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications.
This compound functions by selectively blocking the H₁ receptor, which prevents histamine from exerting its effects on target tissues. This action is crucial in alleviating symptoms associated with allergic responses, such as itching, swelling, and redness. The compound's efficacy is attributed to its ability to inhibit the binding of histamine to its receptors, thus reducing the physiological responses mediated by this neurotransmitter.
Pharmacological Profile
The pharmacological profile of this compound includes various biological activities beyond its antihistaminic effects. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.
- CNS Effects : The compound has shown potential in modulating central nervous system (CNS) functions, which may have implications for treating neurological disorders.
- Anti-inflammatory Properties : By inhibiting histamine release and action, this compound may also contribute to reducing inflammation.
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Antihistaminic Efficacy : A clinical study demonstrated that this compound effectively reduced symptoms in patients with seasonal allergic rhinitis compared to placebo controls. The study reported significant improvements in nasal congestion and itching within hours of administration.
- Antimicrobial Properties : In vitro studies indicated that this compound exhibited inhibitory effects on various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.
- CNS Effects : Animal models have shown that this compound can influence behavior and cognitive functions. In tests measuring anxiety-like behaviors, treated animals displayed reduced anxiety levels compared to untreated controls, indicating possible anxiolytic properties.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to validate the pharmacological mechanisms of Piprinhydrinate in preclinical models?
To study mechanisms, combine in vitro assays (e.g., receptor-binding studies using radioligand displacement) with in vivo animal models. For example, measure dose-dependent effects on target pathways (e.g., histamine receptors) using techniques like immunohistochemistry or ELISA for biomarker quantification. Ensure reproducibility by adhering to standardized protocols for compound preparation and administration .
Q. How should researchers design dose-response studies for this compound to account for bioavailability and species-specific metabolism?
Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish dose ranges. Conduct bioavailability studies via LC-MS/MS to quantify plasma concentrations across species. Include control groups for metabolic profiling (e.g., liver microsome assays) to identify interspecies differences in metabolite formation .
Q. What standardized analytical methods are used to assess this compound purity and stability in research settings?
Employ HPLC with UV detection for purity analysis, validated against reference standards. For stability, perform accelerated degradation studies under varying temperatures and humidity, using NMR or mass spectrometry to identify degradation products. Document protocols in alignment with journal requirements for compound characterization .
Q. How can researchers ensure reproducibility in this compound’s biological activity assays?
Standardize experimental conditions (e.g., buffer pH, incubation time) and validate assays with positive/negative controls. Use blinded data collection to minimize bias. Report detailed methodologies, including batch numbers and supplier information for reagents, to enable replication .
Q. What are the best practices for literature reviews on this compound’s therapeutic applications?
Systematically search databases (e.g., PubMed, Embase) using controlled vocabulary (MeSH terms) and Boolean operators. Extract data on efficacy endpoints and adverse events, and assess study quality using tools like GRADE. Document contradictions in results and prioritize primary sources over reviews .
Advanced Research Questions
Q. How can conflicting efficacy data for this compound across experimental models be resolved?
Conduct a meta-analysis stratified by model type (e.g., rodent vs. primate) and study design. Apply sensitivity analysis to identify confounding variables (e.g., dosing frequency, anesthesia protocols). Validate findings using orthogonal methods (e.g., electrophysiology vs. behavioral assays) .
Q. What advanced biophysical techniques are suitable for characterizing this compound’s target interactions?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics. Control for nonspecific binding via competition assays with structurally unrelated compounds. Complement with molecular dynamics simulations to predict binding poses .
Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?
Implement quality control metrics (e.g., LC-MS purity thresholds ≥98%) and statistical methods like mixed-effects models to account for batch effects. Cross-validate results using independent synthesis batches and blinded retesting .
Q. What strategies optimize this compound’s formulation for translational studies?
Develop physiologically based pharmacokinetic (PBPK) models to predict human dosing. Test nanoformulations or prodrugs to enhance solubility and bioavailability. Validate using ex vivo organ-on-chip models to bridge preclinical and clinical data .
Q. How can computational methods predict this compound’s metabolite pathways and off-target effects?
Apply in silico tools like Schrödinger’s QikProp for ADME prediction and molecular docking for off-target screening. Validate predictions with high-resolution mass spectrometry (HRMS) and transcriptomic profiling (e.g., RNA-seq) in relevant tissues .
Properties
IUPAC Name |
4-benzhydryloxy-1-methylpiperidine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.C7H7ClN4O2/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h2-11,18-19H,12-15H2,1H3;1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNIFGPPGAINSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209413 | |
Record name | Piprinhydrinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606-90-6 | |
Record name | Piprinhydrinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piprinhydrinate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piprinhydrinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15987 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Piprinhydrinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piprinhydrinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPRINHYDRINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI78RFJ7XI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.